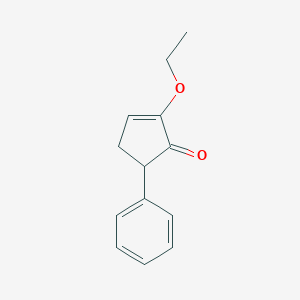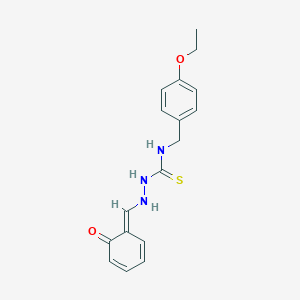
N-((4-Ethoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((4-Ethoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide, commonly known as EMH, is a chemical compound with potential therapeutic applications. EMH belongs to the class of hydrazinecarbothioamide derivatives, which have been extensively studied for their biological activities.
作用机制
The exact mechanism of action of EMH is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in disease progression. EMH has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. EMH has also been shown to inhibit the activity of α-glucosidase, an enzyme involved in glucose metabolism, which makes it a potential therapeutic agent for diabetes.
生化和生理效应
EMH has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of oxidative stress. EMH has also been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various diseases.
实验室实验的优点和局限性
EMH has several advantages for lab experiments, including its low toxicity, high stability, and ease of synthesis. However, EMH has some limitations, such as its limited solubility in water and its potential to form complexes with metal ions, which may interfere with some assays.
未来方向
EMH has shown promising results in various preclinical studies, and further research is needed to fully understand its potential therapeutic applications. Some potential future directions for EMH research include:
- Investigating the potential use of EMH as a drug delivery system for various drugs
- Studying the effects of EMH on different signaling pathways involved in disease progression
- Investigating the potential use of EMH in combination with other drugs for enhanced therapeutic efficacy
- Studying the pharmacokinetics and pharmacodynamics of EMH in animal models and humans
- Investigating the potential use of EMH in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
Conclusion:
EMH is a promising chemical compound with potential therapeutic applications. Its wide range of biological activities and ease of synthesis make it an attractive target for further research. Further studies are needed to fully understand the mechanism of action of EMH and its potential use in various diseases.
合成方法
The synthesis of EMH can be achieved through the reaction of 4-ethoxybenzaldehyde and 2-hydroxybenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with hydrazine hydrate to obtain EMH in high yield and purity. The chemical structure of EMH has been confirmed by various spectroscopic techniques, including IR, NMR, and MS.
科学研究应用
EMH has been shown to possess a wide range of biological activities, including antimicrobial, antitumor, anti-inflammatory, and antioxidant properties. Several studies have investigated the potential therapeutic applications of EMH in different diseases, such as cancer, diabetes, and neurodegenerative disorders. EMH has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with metal ions.
属性
CAS 编号 |
186453-52-1 |
|---|---|
产品名称 |
N-((4-Ethoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide |
分子式 |
C17H19N3O2S |
分子量 |
329.4 g/mol |
IUPAC 名称 |
1-[(4-ethoxyphenyl)methyl]-3-[(E)-(2-hydroxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C17H19N3O2S/c1-2-22-15-9-7-13(8-10-15)11-18-17(23)20-19-12-14-5-3-4-6-16(14)21/h3-10,12,21H,2,11H2,1H3,(H2,18,20,23)/b19-12+ |
InChI 键 |
QOQSQUZQKXSMEG-WYMLVPIESA-N |
手性 SMILES |
CCOC1=CC=C(C=C1)CNC(=S)NN/C=C/2\C=CC=CC2=O |
SMILES |
CCOC1=CC=C(C=C1)CNC(=S)NN=CC2=CC=CC=C2O |
规范 SMILES |
CCOC1=CC=C(C=C1)CNC(=S)NNC=C2C=CC=CC2=O |
同义词 |
Hydrazinecarbothioamide, N-((4-ethoxyphenyl)methyl)-2-((2-hydroxypheny l)methylene)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1H-Cyclopenta[c]furan-1,3(3aH)-dione,5-fluorotetrahydro-,(3aR,6aS)-rel-](/img/structure/B68816.png)
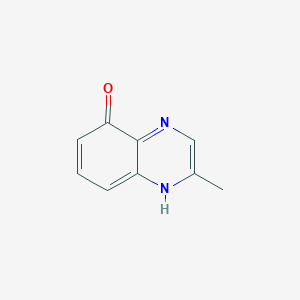
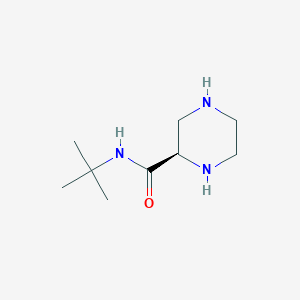

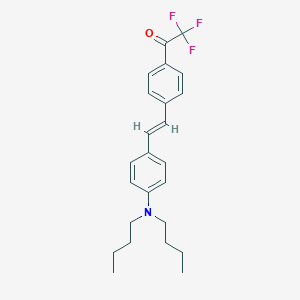

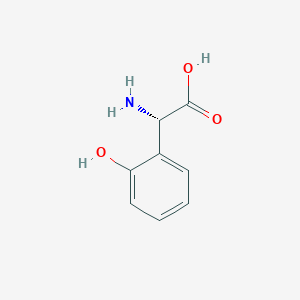
![2-[(Acetamidomethyl)amino]-2-oxoethyl acetate](/img/structure/B68830.png)
